molecular formula C19H17N5O4 B11240506 7-[4-(Benzyloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[4-(Benzyloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11240506
M. Wt: 379.4 g/mol
InChI Key: FSSBYMMQTNLXRZ-UHFFFAOYSA-N
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Description

7-[4-(Benzyloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzyloxy group, a methoxyphenyl group, and a tetrazolopyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Benzyloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, including the formation of the tetrazolopyrimidine core and the introduction of the benzyloxy and methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Tetrazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Benzyloxy Group: This step may involve the use of benzyl alcohol or benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Methoxyphenyl Group: This can be accomplished through electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-[4-(Benzyloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[4-(Benzyloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-[4-(Benzyloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    7-[4-(Benzyloxy)-3-methoxyphenyl]-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid: Lacks the dihydro component but shares similar structural features.

    7-[4-(Benzyloxy)-3-methoxyphenyl]-4,7-dihydro-1,2,3-triazolo[1,5-a]pyrimidine-5-carboxylic acid: Contains a triazole ring instead of a tetrazole ring.

Uniqueness

The uniqueness of 7-[4-(Benzyloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

7-(3-methoxy-4-phenylmethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C19H17N5O4/c1-27-17-9-13(7-8-16(17)28-11-12-5-3-2-4-6-12)15-10-14(18(25)26)20-19-21-22-23-24(15)19/h2-10,15H,11H2,1H3,(H,25,26)(H,20,21,23)

InChI Key

FSSBYMMQTNLXRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C=C(NC3=NN=NN23)C(=O)O)OCC4=CC=CC=C4

Origin of Product

United States

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